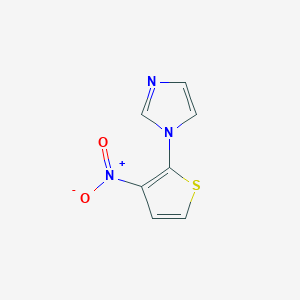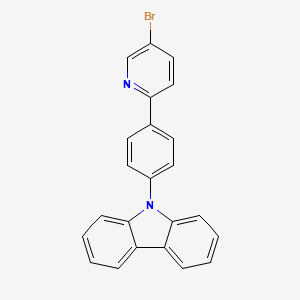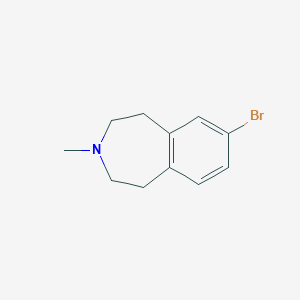
(5-((Cyclopropylamino)methyl)thiophen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-((Cyclopropylamino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with a cyclopropylamino group and a boronic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The cyclopropylamino group can be introduced through nucleophilic substitution reactions, and the boronic acid moiety can be added via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of thiophene derivatives, including (5-((Cyclopropylamino)methyl)thiophen-2-yl)boronic acid, often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(5-((Cyclopropylamino)methyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid moiety can be reduced to form boranes.
Substitution: The cyclopropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
(5-((Cyclopropylamino)methyl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of (5-((Cyclopropylamino)methyl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The cyclopropylamino group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-boronic acid: Lacks the cyclopropylamino group, making it less specific in certain applications.
Cyclopropylamine: Does not contain the thiophene ring or boronic acid moiety, limiting its versatility.
2-Aminothiazole derivatives: Similar in structure but contain a thiazole ring instead of a thiophene ring
Uniqueness
(5-((Cyclopropylamino)methyl)thiophen-2-yl)boronic acid is unique due to the combination of the thiophene ring, cyclopropylamino group, and boronic acid moiety. This combination imparts distinct chemical properties, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C8H12BNO2S |
|---|---|
Molekulargewicht |
197.07 g/mol |
IUPAC-Name |
[5-[(cyclopropylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H12BNO2S/c11-9(12)8-4-3-7(13-8)5-10-6-1-2-6/h3-4,6,10-12H,1-2,5H2 |
InChI-Schlüssel |
XSUDVJVESMENHT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(S1)CNC2CC2)(O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-Cyanophenyl)methylthio]-6-amino-benzothiazole](/img/structure/B8534037.png)




![1h-Pyrrolo[2,3-c]pyridine-2-methanamine,a-methyl-,dihydrochloride](/img/structure/B8534061.png)
![tert-butyl 4-[2-(2-methylpropoxy)phenyl]piperazine-1-carboxylate](/img/structure/B8534068.png)

![tert-butyl N-[(2S)-7-cyano-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate](/img/structure/B8534084.png)
![2-[(2,6-Dichlorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B8534101.png)




